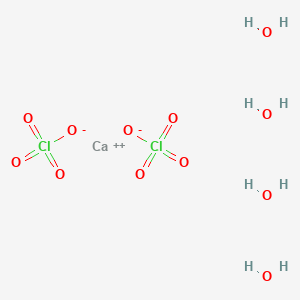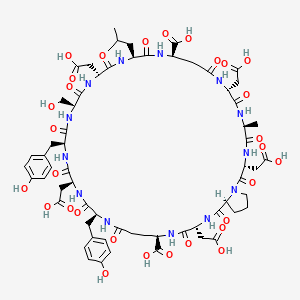
Perchloric acid, calcium salt, tetrahydrate (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid, calcium salt, tetrahydrate (8CI,9CI), also known as calcium perchlorate tetrahydrate, is an inorganic compound with the molecular formula Ca(ClO4)2·4H2O and a molecular weight of 311.04 g/mol. It is a white crystalline solid that is highly soluble in water and is known for its strong oxidizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of perchloric acid, calcium salt, tetrahydrate typically involves the reaction of calcium chloride or calcium nitrate with perchloric acid. The reaction is carried out in an aqueous solution, followed by evaporation and cooling to obtain the crystalline tetrahydrate form .
Industrial Production Methods:
-
Reaction with Calcium Hydroxide:
-
Reaction with Calcium Chloride:
Chemical Reactions Analysis
Types of Reactions: Perchloric acid, calcium salt, tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, it can oxidize various organic and inorganic compounds.
Substitution: It can participate in substitution reactions where the perchlorate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds, metals, and reducing agents. The reactions are typically carried out under controlled conditions to prevent explosive reactions.
Substitution Reactions: Common reagents include other salts and acids that can replace the perchlorate ion.
Major Products Formed:
Oxidation Reactions: The major products depend on the specific reactants used but often include oxidized organic compounds or metal oxides.
Substitution Reactions: The major products include new salts or acids where the perchlorate ion has been replaced.
Scientific Research Applications
Perchloric acid, calcium salt, tetrahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a strong oxidizing agent in various chemical reactions and synthesis processes.
Biology: Utilized in biochemical assays and as a reagent in the preparation of biological samples.
Medicine: Employed as a pharmaceutical intermediate in the synthesis of certain medications.
Industry: Used in the production of explosives, propellants, and pyrotechnics due to its strong oxidizing properties.
Mechanism of Action
The mechanism of action of perchloric acid, calcium salt, tetrahydrate primarily involves its strong oxidizing properties. It can donate oxygen atoms to other compounds, facilitating oxidation reactions. The molecular targets and pathways involved depend on the specific application and reactants used. In biochemical applications, it can oxidize various biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Sodium Perchlorate Tetrahydrate (NaClO4·4H2O): Similar strong oxidizing properties but different cation.
Magnesium Perchlorate Tetrahydrate (Mg(ClO4)2·4H2O): Similar oxidizing properties but different cation.
Ammonium Perchlorate (NH4ClO4): Commonly used in propellants and explosives, different cation and hydration state.
Uniqueness: Perchloric acid, calcium salt, tetrahydrate is unique due to its specific cation (calcium) and its tetrahydrate form, which provides distinct solubility and stability properties compared to other perchlorates. Its strong oxidizing properties make it particularly valuable in applications requiring powerful oxidizing agents .
Properties
IUPAC Name |
calcium;diperchlorate;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2ClHO4.4H2O/c;2*2-1(3,4)5;;;;/h;2*(H,2,3,4,5);4*1H2/q+2;;;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFQNBSXMKXDTH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCl2H8O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)








